BenchChemオンラインストアへようこそ!

3-ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

This 3-methoxybenzyl-substituted pyrazole-4-carboxamide enables precise SAR exploration at the N-amide terminus. With XLogP3-AA 1.9, TPSA 65.4 Ų, and one H-bond donor, it serves as a drug-like reference in permeability assays and scaffold-hopping campaigns. Use to probe electronic/steric requirements of kinase or GPCR targets. Confirm target engagement experimentally; absence of reported bioactivity makes it a candidate negative control. Procure for hit-to-lead studies requiring defined benzylamide pharmacophore topology.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 1014087-83-2
Cat. No. B2920400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide
CAS1014087-83-2
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)NCC2=CC(=CC=C2)OC
InChIInChI=1S/C16H21N3O3/c1-4-19-11-14(16(18-19)22-5-2)15(20)17-10-12-7-6-8-13(9-12)21-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
InChIKeyLCZXITMWMDETRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide (CAS 1014087-83-2): Core Identity and Procurement-Relevant Profile


3-Ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide (CAS 1014087-83-2) is a fully synthetic small-molecule pyrazole-4-carboxamide with the molecular formula C16H21N3O3 and a molecular weight of 303.36 g/mol [1]. The compound belongs to the 1-ethyl-3-ethoxy-1H-pyrazole-4-carboxamide scaffold class, distinguished by an N-benzyl carboxamide side chain bearing a 3-methoxy substituent on the phenyl ring. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3-AA = 1.9), a topological polar surface area of 65.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is catalogued in the PubChem database (CID 16925468) and is primarily offered by chemical suppliers as a research reagent; no regulatory approval or clinical-phase development has been reported in the peer-reviewed literature indexed by major biomedical databases [1].

Why 3-Ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide Cannot Be Interchanged with In-Class Pyrazole-4-Carboxamide Analogs


Within the 1-ethyl-3-ethoxy-1H-pyrazole-4-carboxamide series, the identity of the N-benzyl substituent is the dominant driver of differential molecular recognition. The 3-methoxybenzyl group in the target compound introduces a specific hydrogen-bond-acceptor topology and a conformationally flexible methylene spacer that jointly determine the three-dimensional pharmacophore [1]. Closely related analogs—including the m-tolyl (CAS 1014088-26-6), 4-fluorophenyl, furan-2-ylmethyl, and 3-(trifluoromethyl)phenyl variants—differ in steric bulk, electronic character, and hydrogen-bonding capacity at the N-amide terminus [2]. These structural differences are sufficient to produce divergent target-binding profiles even when the pyrazole core is held constant, a principle well-established in pyrazole carboxamide medicinal chemistry [3]. Consequently, substituting one N-benzyl analog for another without experimental validation of target engagement risks loss of desired biological activity, altered selectivity, or unanticipated off-target pharmacology. Selection must therefore be guided by the specific 3-methoxybenzyl substitution pattern, not merely the shared pyrazole-4-carboxamide scaffold.

Quantitative Differentiation of 3-Ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide from Closest Analogs: A Procurement-Focused Evidence Guide


Increased Topological Polar Surface Area and Hydrogen-Bond Acceptor Count Versus the m-Tolyl Analog

The target compound incorporates a 3-methoxy substituent on the N-benzyl ring, replacing the 3-methyl group present in the closest catalogued analog 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide (CAS 1014088-26-6). This oxygen-for-carbon substitution increases the topological polar surface area (TPSA) and the hydrogen-bond acceptor count, which are primary determinants of passive membrane permeability and oral bioavailability according to Veber and Lipinski rule-based filters [1][2].

Physicochemical profiling Drug-likeness Permeability prediction

Conformational Flexibility of the 3-Methoxybenzyl Side Chain as a Selectivity Determinant Versus Rigid Aromatic Analogs

The target compound features a methylene (-CH2-) spacer between the carboxamide nitrogen and the 3-methoxyphenyl ring, creating a conformationally mobile benzyl moiety. In contrast, direct N-phenyl analogs such as 3-ethoxy-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide and 3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide lack this methylene spacer, resulting in a more restricted geometric relationship between the pyrazole core and the aromatic ring [1]. This conformational difference is known to modulate target-binding geometries in pyrazole carboxamide series [2].

Conformational analysis Target selectivity Structure–activity relationships

Lipophilicity Differentiation: Moderately Lower Calculated LogP Versus the 3-(Trifluoromethyl)phenyl Analog

The 3-methoxy substituent in the target compound confers a computed XLogP3-AA of 1.9, which is substantially lower than that of the 3-(trifluoromethyl)phenyl analog 3-ethoxy-1-ethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide (estimated XLogP increase of 1.0–1.5 log units based on the well-characterized π-value of -CF3 vs. -OCH3 in aromatic systems) [1][2]. Lipophilicity differences of this magnitude are known to translate into divergent solubility, plasma protein binding, metabolic stability, and off-target promiscuity profiles [3].

Lipophilicity Pharmacokinetics Solubility prediction

Procurement-Relevant Application Scenarios for 3-Ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide


Focused Library Design for Benzyl-Substituted Pyrazole Carboxamide SAR Exploration

The 3-methoxybenzyl substitution pattern of the target compound provides a distinct hydrogen-bond-acceptor topology and conformational flexibility profile relative to the m-tolyl, N-phenyl, and -CF3-phenyl analogs. Procurement of this compound enables systematic exploration of the electronic and steric requirements at the N-amide terminus within pyrazole carboxamide hit-to-lead campaigns, where the goal is to map the target protein's tolerance for a benzyl spacer and a meta-methoxy group [1].

Control Compound for Permeability and Solubility Studies in Early ADME Profiling

With a computed TPSA of 65.4 Ų, XLogP3-AA of 1.9, and one H-bond donor, the target compound resides near the center of oral drug-like chemical space as defined by Veber and Lipinski filters [1]. It can serve as a moderately permeable reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies, particularly when benchmarking against higher-lipophilicity analogs such as the 3-(trifluoromethyl)phenyl derivative to quantify the impact of a ~1.0 log unit lipophilicity difference on apparent permeability [2].

Scaffold-Hopping Reference Point for Kinase or GPCR Inhibitor Medicinal Chemistry

The 1-ethyl-3-ethoxy-1H-pyrazole-4-carboxamide core is a recognized scaffold in kinase and GPCR modulator patent literature [1]. The target compound's specific 3-methoxybenzyl amide side chain provides a well-defined starting point for scaffold-hopping exercises where the objective is to replace a known active ligand's core while retaining the benzyl amide pharmacophore, thereby generating novel intellectual property [2].

Negative Control or Inactive Analog in Target-Specific Biochemical Assays

Given the absence of reported potent bioactivity for this specific compound in major public databases such as ChEMBL and PubChem BioAssay as of the most recent data release [1], it is a candidate for use as an inactive structural analog (when confirmed experimentally against the target of interest) in concentration–response assays where a closely matched negative control is required to rule out non-specific assay interference from the pyrazole carboxamide chemotype [2].

Quote Request

Request a Quote for 3-ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.